molecular formula C6H3Br2F2N B3344942 4,6-Dibromo-2,3-difluoroaniline CAS No. 1000574-59-3

4,6-Dibromo-2,3-difluoroaniline

Cat. No.: B3344942
CAS No.: 1000574-59-3
M. Wt: 286.9 g/mol
InChI Key: JHLSOTZGMCNHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromo-2,3-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.90 g/mol . It is a derivative of aniline, characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Chemical Reactions Analysis

4,6-Dibromo-2,3-difluoroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts , hydrogen , and various organic solvents . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4,6-Dibromo-2,3-difluoroaniline exerts its effects is primarily through its reactivity with other chemical species. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

4,6-Dibromo-2,3-difluoroaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

4,6-dibromo-2,3-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLSOTZGMCNHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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